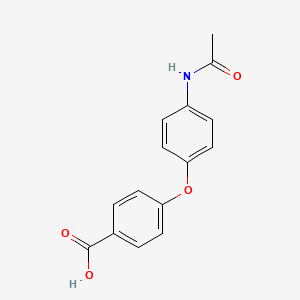

4-(4-acetamidophenoxy)benzoic Acid

CAS No.:

Cat. No.: VC13974289

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO4 |

|---|---|

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 4-(4-acetamidophenoxy)benzoic acid |

| Standard InChI | InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

| Standard InChI Key | YTTKIXYAUXZHQB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Acetamidophenoxy)benzoic acid features a benzene ring substituted at the para position with an acetamido group (-NHCOCH₃) and at the ortho position with a carboxylic acid group (-COOH). This arrangement confers distinct electronic and steric characteristics, influencing its reactivity and solubility.

Molecular Characteristics

-

Molecular Formula: C₁₅H₁₃NO₄ (inferred from structural analogs).

-

Molecular Weight: 179.17 g/mol.

-

Melting Point: Data unavailable in provided sources, but structurally similar benzoic acid derivatives typically melt between 150–200°C .

-

Solubility: Expected to exhibit limited water solubility due to the nonpolar aromatic core, with enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

The compound’s acetamido group contributes to hydrogen-bonding capacity, while the carboxylic acid moiety enables salt formation under basic conditions. These traits are critical for its pharmacokinetic behavior and formulation strategies.

Synthesis and Manufacturing

The synthesis of 4-(4-acetamidophenoxy)benzoic acid involves sequential functionalization of a benzene ring. While detailed protocols are scarce in the provided sources, analogous compounds like 4-(4-phenoxyphenoxy)benzoic acid offer insights into potential methodologies .

Key Synthetic Steps (Inferred from Patent Data )

-

Condensation Reaction: A para-substituted haloarene (e.g., para-dichlorobenzene) reacts with an alkali phenolate (e.g., sodium cresolate) in the presence of a cuprous halide catalyst.

-

Oxidation: The intermediate methyl-substituted compound undergoes catalytic oxidation using air or oxygen. Transition metals like cobalt or manganese acetates, combined with ammonium bromide, facilitate this step.

-

Purification: Recrystallization from acetic or propionic acid yields the final product with high purity (>99.5%) .

Example Reaction Conditions:

-

Catalyst System: Cobalt acetate (12.5 g) + manganese acetate (12.5 g) + NH₄Br (10 g).

-

Temperature: 130–140°C.

-

Pressure: 1.5–25 kg/cm².

Applications in Pharmaceutical and Organic Chemistry

Drug Development

The compound’s dual functional groups make it a versatile intermediate for synthesizing:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could enhance selectivity for COX-2.

-

Antimicrobial Agents: Hybrid molecules incorporating quinolone or β-lactam motifs.

Material Science

In polymer chemistry, phenoxy-benzoic acid derivatives serve as monomers for high-performance thermoplastics. For example, 3,5-bis-(4-aminophenoxy)benzoic acid (CAS 195189-45-8) is a precursor for polyimides with applications in aerospace and electronics .

Comparative Analysis with Structural Analogs

| Compound | Structural Features | Key Properties/Applications |

|---|---|---|

| 4-Aminobenzoic Acid | Amino (-NH₂) + carboxylic acid (-COOH) | Folate synthesis, sunscreen agent |

| Acetylsalicylic Acid | Acetylated salicylate | Analgesic, anti-inflammatory |

| 4-Acetoxybenzoic Acid | Acetoxy (-OAc) + carboxylic acid | Polymer precursor, plasticizer |

| 4-(4-Acetamidophenoxy)benzoic Acid | Acetamido + phenoxy + carboxylic acid | Potential NSAID, antimicrobial agent |

The inclusion of a phenoxy bridge in 4-(4-acetamidophenoxy)benzoic acid distinguishes it from simpler benzoic acid derivatives, enabling unique electronic interactions and steric configurations .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields and reducing reliance on heavy-metal catalysts.

-

Biological Profiling: In vitro and in vivo studies to confirm anti-inflammatory and antimicrobial efficacy.

-

Formulation Strategies: Enhancing aqueous solubility through prodrug design (e.g., esterification of the carboxylic acid group).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume